molecular formula C13H22Cl2N2 B2738522 (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride CAS No. 2287248-19-3

(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride

Cat. No. B2738522
CAS RN: 2287248-19-3
M. Wt: 277.23
InChI Key: GQWCFHBUBMKUPJ-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also commonly known as "5-IAI" and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Spectroscopic and Diffractometric Study of Polymorphism

Polymorphism in pharmaceutical compounds can significantly impact their physical and chemical properties. A study by Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a structurally similar compound, highlighting the challenges in analytical characterization due to their similar spectra and diffraction patterns. This research underscores the importance of understanding polymorphism in drug development for ensuring consistency and efficacy of pharmaceutical compounds (Vogt et al., 2013).

Synthesis and Stereochemistry

Korošec et al. (2006) developed a novel synthetic route for a compound with a similar structure, revealing a dynamic process due to nitrogen inversion at the central amine nitrogen identified by NMR spectroscopy. This study provides insights into the synthesis and conformational properties of such compounds, which are crucial for designing drugs with desired biological activities (Korošec et al., 2006).

Asymmetric Synthesis for Treatment of Human Papillomavirus Infections

Boggs et al. (2007) described an efficient asymmetric synthesis of a compound aimed at treating human papillomavirus infections, demonstrating the application of chiral (phenyl)ethylamines in achieving high diastereofacial selectivity. This research illustrates the potential of asymmetric synthesis in creating more effective and selective therapeutic agents (Boggs et al., 2007).

X-ray Structures and Computational Studies of Cathinones

Nycz et al. (2011) performed X-ray diffraction and computational studies on cathinones, a class of compounds structurally related to "(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine; dihydrochloride." This research contributes to the understanding of the structural and electronic properties of such compounds, which is essential for designing drugs with specific pharmacological profiles (Nycz et al., 2011).

From Tetrahydroindole to Functionalized Compounds

Sobenina et al. (2011) explored a synthetic route from tetrahydroindole to various functionalized compounds, demonstrating the versatility of this chemical framework in synthesizing diverse molecules. This work highlights the potential applications of such compounds in medicinal chemistry and drug design (Sobenina et al., 2011).

properties

IUPAC Name

(2R)-1-(1-ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-3-15-7-6-12-9-11(8-10(2)14)4-5-13(12)15;;/h4-5,9-10H,3,6-8,14H2,1-2H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWCFHBUBMKUPJ-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)CC(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC2=C1C=CC(=C2)C[C@@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride

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